molecular formula C7H7BrClN B11716340 2-Bromo-3-chloro-4,6-dimethylpyridine

2-Bromo-3-chloro-4,6-dimethylpyridine

Cat. No.: B11716340
M. Wt: 220.49 g/mol
InChI Key: HVZFBTVBDAKZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-chloro-4,6-dimethylpyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of bromine and chlorine atoms at the 2nd and 3rd positions, respectively, and two methyl groups at the 4th and 6th positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-4,6-dimethylpyridine typically involves halogenation reactions. One common method is the bromination of 3-chloro-4,6-dimethylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 2nd position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-4,6-dimethylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms, yielding dimethylpyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dimethylpyridine derivatives.

Scientific Research Applications

2-Bromo-3-chloro-4,6-dimethylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs targeting specific enzymes or receptors.

    Agrochemicals: It is employed in the synthesis of herbicides, insecticides, and fungicides.

    Material Science: The compound is used in the preparation of functional materials for electronic and optical applications.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4,6-dimethylpyridine depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its target. In agrochemicals, it may interfere with the metabolic pathways of pests or pathogens, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-dimethylpyridine
  • 3-Chloro-4,6-dimethylpyridine
  • 2-Chloro-4,6-dimethylpyridine

Uniqueness

2-Bromo-3-chloro-4,6-dimethylpyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and selectivity in chemical reactions. The combination of these halogens with the methyl groups provides a distinct electronic and steric environment, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

2-bromo-3-chloro-4,6-dimethylpyridine

InChI

InChI=1S/C7H7BrClN/c1-4-3-5(2)10-7(8)6(4)9/h3H,1-2H3

InChI Key

HVZFBTVBDAKZNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Cl)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.